molecular formula C16H12BrN3O3S B2601421 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923251-37-0

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2601421
CAS No.: 923251-37-0
M. Wt: 406.25
InChI Key: UJUSMGIGYTWOQY-UHFFFAOYSA-N
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Description

This compound is a thiazole-furan hybrid featuring a 4-bromophenylcarbamoyl methyl substituent at the 4-position of the thiazole ring and a furan-2-carboxamide group at the 2-position. Crystallographic studies of analogous compounds (e.g., N-[4-(4-bromophenyl)thiazol-2-yl] derivatives) reveal key intramolecular hydrogen bonds between the carboxamide oxygen and adjacent NH groups, stabilizing the molecular conformation .

Properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUSMGIGYTWOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using 4-bromobenzoyl chloride and an appropriate amine.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: N

Biological Activity

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a bromophenyl group, and a furan-2-carboxamide moiety. This unique structure contributes to its biological activities and interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, affecting metabolic pathways.
  • Cell Signaling Modulation : It can influence cell signaling pathways that regulate growth and apoptosis.
  • Binding Interactions : Molecular docking studies suggest that the compound binds effectively to target receptors, enhancing its therapeutic potential .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains:

Microorganism Activity Method Used
Staphylococcus aureusModerate inhibitionAgar well diffusion
Escherichia coliSignificant inhibitionTurbidimetric method
Candida albicansEffectiveDisk diffusion method

Research indicates that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising anticancer effects, particularly against breast cancer cell lines. In vitro studies using the Sulforhodamine B (SRB) assay revealed:

Cell Line Inhibition (%) Concentration (µM)
MCF7 (breast cancer)70%10
HeLa (cervical cancer)55%10

These results indicate that this compound has potential as an anticancer agent by inducing cytotoxicity in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against drug-resistant strains of Acinetobacter baumannii, demonstrating superior effectiveness compared to commercially available antibiotics .
  • Molecular Docking Studies : These studies provided insights into the binding affinity of the compound with target proteins, suggesting its potential use in drug design .
  • Cell Viability Assays : The compound's ability to reduce cell viability in cancer cell lines was confirmed through multiple assays, indicating its role in cancer therapy .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves several steps, including the reaction of furan-2-carbonyl chloride with 4-bromoaniline. The process typically employs palladium-catalyzed cross-coupling reactions to form the desired product efficiently. The yield of the compound can reach up to 94% under optimized conditions .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Acinetobacter baumannii8Meropenem16
Klebsiella pneumoniae16Ciprofloxacin32
Staphylococcus aureus4Vancomycin8

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The results from the Sulforhodamine B (SRB) assay indicate that this compound exhibits significant cytotoxic effects on cancer cells, with IC50 values indicating strong potential as an anticancer agent .

Cell Line IC50 (µM) Comparison Compound IC50 (µM)
MCF712Doxorubicin10

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several derivatives of N-(4-bromophenyl)furan-2-carboxamide and evaluated their antibacterial activity against clinically isolated drug-resistant bacteria. The findings highlighted that certain derivatives showed enhanced activity against resistant strains compared to traditional antibiotics, suggesting a potential for development into new antimicrobial therapies .

Case Study 2: Anticancer Screening

Another research article focused on the anticancer properties of this compound reported that specific derivatives exhibited remarkable cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and provided insights into further development for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-carboxamide derivatives, which are pharmacologically significant due to their diverse biological activities. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity/Application
Target Compound 4-bromophenyl, furan-2-carboxamide ~450.3 g/mol* Potential CNS/immunomodulatory activity
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 3-methoxybenzyl, furan-2-carboxamide 371.4 g/mol Unspecified (structural analog)
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide 3-nitrophenyl, methylthiazole ~375.3 g/mol Enhanced electron-withdrawing properties
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Fluorophenyl, dihydrothienopyrazole ~403.3 g/mol Kinase inhibition potential (fluorine effect)
N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide 4-bromophenyl, piperidinyl butanamide ~449.4 g/mol Anti-infective/immunosuppressant activity

Notes:

  • *Estimated molecular weight based on formula C₁₈H₁₅BrN₃O₃S.
  • Fluorophenyl analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions due to fluorine’s electronegativity, but lack bromine’s steric bulk.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : The bromophenyl group reduces aqueous solubility compared to methoxy or piperidinyl derivatives (e.g., ).
  • Binding Affinity : Thiazole-furan hybrids with electron-withdrawing groups (e.g., nitro, bromo) show higher affinity for hydrophobic enzyme pockets than electron-donating groups (e.g., methoxy) .

Therapeutic Potential

  • Nitrophenyl and fluorophenyl analogs () are more commonly studied in oncology (kinase inhibition), highlighting substituent-driven target selectivity.

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